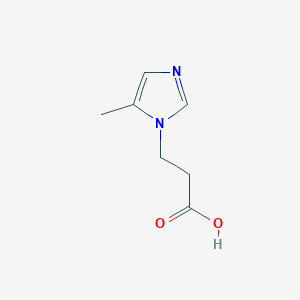![molecular formula C10H14BrN3O B3077663 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide CAS No. 1049023-32-6](/img/structure/B3077663.png)
6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide
Overview
Description
6-Bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide, or 6-Brdimethylaminopyridine-3-carboxamide, is an organic compound and a member of the pyridine family. This compound has been studied extensively in the past and is currently used in a variety of scientific applications. 6-Brdimethylaminopyridine-3-carboxamide is synthesized from pyridine-3-carboxylic acid and bromoethylamine, and is used as a building block for other compounds. It has a wide range of applications in fields such as biochemistry, pharmacology, and drug development.
Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide and its derivatives have been explored in the field of heterocyclic synthesis. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) demonstrated the use of related compounds in the synthesis of thio-substituted ethyl nicotinate derivatives, which showed antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Cancer and Tuberculosis Research
The compound and its analogs have also been significant in cancer and tuberculosis research. Moraski et al. (2011) synthesized a set of dimethylimidazo[1,2-a]pyridine-3-carboxamides, demonstrating potent activity against multi- and extensive drug-resistant tuberculosis strains (Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011). In another study, Deady et al. (2003) investigated 4-N-[2-(dimethylamino)ethyl]carboxamides for their cytotoxic properties against various cancer cell lines, with some compounds showing potent cytotoxicity (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Development of Molecular Imaging Probes
In the field of molecular imaging, Pyo et al. (2020) developed a PET imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, showing promising results in detecting primary and metastatic melanomas in animal models (Pyo, Kim, Kim, Lim, Kwon, Kang, Kim, Bom, & Min, 2020).
Cholinesterase Inhibitory Activity
The compound has been utilized in the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, which were studied for their cholinesterase inhibitory activity. Abedinifar et al. (2018) found that some of these synthesized compounds showed potent butyrylcholinesterase inhibition (Abedinifar, Farnia, Mahdavi, Nadri, Moradi, Ghasemi, Küçükkılınç, Firoozpour, & Foroumadi, 2018).
Synthesis of Novel Anticancer Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, some of which showed potent cytotoxic activity and 5-lipoxygenase inhibition, indicating their potential as anticancer agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Synthesis of Novel Fluorescent Probes
Bekhradnia, Domehri, and Khosravi (2016) reported the synthesis of nitro-3-carboxamide coumarin derivatives, including a compound utilizing a similar structure, as fluorescent probes for Cu(II) detection (Bekhradnia, Domehri, & Khosravi, 2016).
properties
IUPAC Name |
6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-14(2)6-5-12-10(15)8-3-4-9(11)13-7-8/h3-4,7H,5-6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEIXBYAXGOJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049023-32-6 | |
| Record name | 6-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3077583.png)

![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3077587.png)
![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077588.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B3077598.png)
![4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B3077603.png)







![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3077656.png)